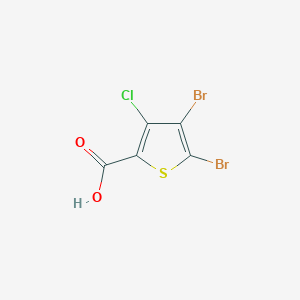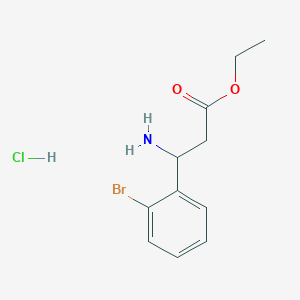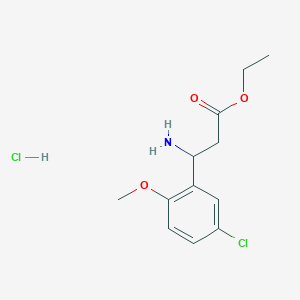
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid
Overview
Description
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C(_5)HBr(_2)ClO(_2)S and a molecular weight of 320.386 g/mol . This compound is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a thiophene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation reactions produce carboxylates or other oxidized forms.
- Reduction reactions result in alcohols or other reduced derivatives .
Scientific Research Applications
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of therapeutic agents.
Industry: Employed in the production of advanced materials, including semiconductors and organic solar cells.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s reactivity and its ability to participate in various chemical and biological processes .
Comparison with Similar Compounds
2,5-Dibromo-3-chlorothiophene: Similar structure but different substitution pattern, used in polymer synthesis.
2,3-Dibromo-5-chlorothiophene: Another isomer with different reactivity and applications.
2,4-Dibromo-3-chlorophenol: A phenol derivative with distinct chemical properties and uses.
Uniqueness: 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
4,5-dibromo-3-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUIIPXNMPQGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B3142342.png)










